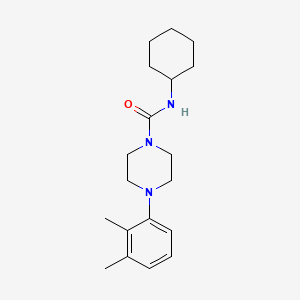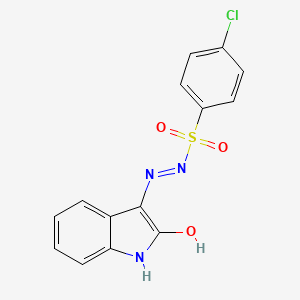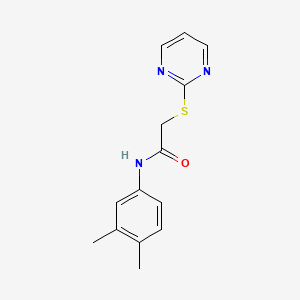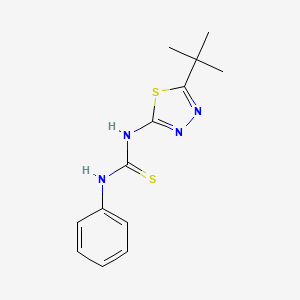
N-cyclohexyl-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide, also known as CPP, is a compound that has been extensively studied in the field of neuroscience. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Applications De Recherche Scientifique
N-cyclohexyl-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide has been widely used in neuroscience research as a tool to study the role of the NMDA receptor in various physiological and pathological conditions. This compound has been shown to block the NMDA receptor-mediated synaptic plasticity and long-term potentiation (LTP), which are important mechanisms underlying learning and memory processes. This compound has also been used to investigate the role of the NMDA receptor in pain perception, stroke, epilepsy, and schizophrenia.
Mécanisme D'action
N-cyclohexyl-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine site on the receptor. The NMDA receptor is a ligand-gated ion channel that allows the influx of calcium ions into the postsynaptic neuron, leading to the activation of various intracellular signaling pathways. By blocking the NMDA receptor-mediated calcium influx, this compound can modulate the synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the dose and duration of administration. This compound can induce analgesia, sedation, and hypothermia in animals and humans. This compound can also increase the release of dopamine and other neurotransmitters in the brain, leading to the activation of the reward pathway. However, prolonged exposure to this compound can cause neurotoxicity and neuronal damage, which may have implications for its therapeutic use.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide has several advantages as a research tool, including its high potency and selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its well-established pharmacological profile. However, this compound also has some limitations, such as its potential toxicity and the need for careful dosing and administration protocols. Researchers must also be aware of the potential confounding effects of this compound on other neurotransmitter systems and behavioral outcomes.
Orientations Futures
There are several potential future directions for research on N-cyclohexyl-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide and the NMDA receptor. One area of interest is the development of novel NMDA receptor antagonists with improved pharmacokinetic and safety profiles. Another area of interest is the investigation of the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the use of this compound as a tool to study the mechanisms underlying learning and memory processes may have implications for the development of new therapeutic interventions for cognitive disorders.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide involves the reaction of cyclohexylamine with 2,3-dimethylphenylacetyl chloride, followed by the reaction of the resulting amide with piperazine. The final product is obtained as a white crystalline powder with a melting point of 180-182°C.
Propriétés
IUPAC Name |
N-cyclohexyl-4-(2,3-dimethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-15-7-6-10-18(16(15)2)21-11-13-22(14-12-21)19(23)20-17-8-4-3-5-9-17/h6-7,10,17H,3-5,8-9,11-14H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMOLWLDSYCZBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)NC3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49645221 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(2-bromo-4-methylphenyl)-2-furyl]methanol](/img/structure/B5723342.png)
![{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5723348.png)



![4-(methoxymethyl)-6-methyl-2-[(4-methyl-1-piperazinyl)carbonyl]thieno[2,3-b]pyridin-3-amine](/img/structure/B5723379.png)

![ethyl 3-({[(4-methylbenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5723390.png)
![1-[(2,6-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5723395.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5723397.png)
![1-methyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5723403.png)

![N-phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5723410.png)
![N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5723425.png)